molecular formula C15H23F3N6O9 B1193391 PD-1-IN-17 TFA

PD-1-IN-17 TFA

Número de catálogo B1193391
Peso molecular: 488.3772
Clave InChI: PYCIDBUEUQEHMB-UGQQCFMUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 12), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.

Aplicaciones Científicas De Investigación

Immune Checkpoint Inhibition and Cancer Therapy

PD-1-IN-17 TFA, as part of the PD-1/PD-L1 pathway, plays a significant role in cancer immunotherapy. The interaction between PD-1 on T cells and PD-L1 on tumor cells can suppress the immune response, allowing tumors to evade the immune system. Therapeutic interventions targeting this pathway, including PD-1 inhibitors, have shown promise in treating various cancers such as melanoma, non-small-cell lung cancer, renal cell carcinoma, and more. In clinical studies, PD-1 blockade has been associated with tumor regression and prolonged survival in patients with advanced cancers (Brahmer et al., 2010), (Topalian et al., 2012), (Brahmer et al., 2012).

Mechanistic Insights into PD-1 Pathway

The PD-1 pathway, including PD-1-IN-17 TFA, has been extensively studied to understand its role in immunological tolerance and inhibition. PD-1 expression on tumor-associated macrophages, for example, has been linked to reduced phagocytosis and tumor immunity, highlighting its role in immune evasion mechanisms in cancers (Gordon et al., 2017). Further research into this pathway provides a basis for developing targeted therapies for cancer treatment and understanding the balance between T cell activation, tolerance, and immunopathology (Keir et al., 2008).

Implications for Autoimmunity

Beyond its application in cancer therapy, the PD-1 pathway, including agents like PD-1-IN-17 TFA, has implications in autoimmune diseases. Alteration in this pathway can lead to a breakdown in immune tolerance and potentially the development of autoimmune conditions. Research in this area offers potential for new treatments and a better understanding of the mechanisms behind autoimmune diseases (Pedoeem et al., 2014).

Propiedades

Nombre del producto

PD-1-IN-17 TFA

Fórmula molecular

C15H23F3N6O9

Peso molecular

488.3772

Nombre IUPAC

(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

Clave InChI

PYCIDBUEUQEHMB-UGQQCFMUSA-N

SMILES

OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PD-1-IN-17;  PD-1-IN17;  PD-1-IN 17;  CA-170;  CA170;  CA 170;  AUPM170;  AUPM-170;  AUPM 170;  PD-L1/PD-L2/VISTA antagonist.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-1-IN-17 TFA
Reactant of Route 2
PD-1-IN-17 TFA
Reactant of Route 3
PD-1-IN-17 TFA
Reactant of Route 4
PD-1-IN-17 TFA
Reactant of Route 5
PD-1-IN-17 TFA
Reactant of Route 6
PD-1-IN-17 TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.